molecular formula AlH2O B1623493 Aluminum hydroxide (Al(OH)) CAS No. 20768-67-6

Aluminum hydroxide (Al(OH))

Cat. No. B1623493
CAS No.: 20768-67-6
M. Wt: 44.997 g/mol
InChI Key: MHCAFGMQMCSRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04770671

Procedure details

Room temperature deionized water (2600 ml), 48 g of 16N analytical reagent grade nitric acid and 800 g alpha aluminum monohydrate powder sold under the trade designation "Disperal" were charged into an 18.9 liter polyethylene lined steel vessel. The charge was dispersed at high speed for five minutes using a Gifford-Wood Homogenizer Mixer (Greeco Corp., Hudson, N.H.). The resulting dispersion and an aqueous solution containing 35.9% yttrium nitrate hexahydrate were metered through an in-line mixer in an amount to provide the weight of yttrium nitrate solution specified in Table I. The resulting gel was extruded into a 46 cm×66 cm×5 cm polyester lined aluminum tray where it was dried in a forced air oven at 100° C. to a friable solid. The resultant dried material was crushed using a "Braun" type UD pulverizer having a 1.1 mm gap between the steel plates. The crushed material was screened and the 0.125 mm to about 1 mm screen size material was retained for firing.
Name
Disperal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
polyethylene
Quantity
18.9 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
analytical reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2600 mL
Type
solvent
Reaction Step Four
Name
yttrium nitrate

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].O.[Al].O[Al]=O.O.O.O.O.O.O.[N+:16]([O-:19])([O-:18])=[O:17].[Y+3:20].[N+:21]([O-:24])([O-:23])=[O:22].[N+]([O-])([O-])=O>O>[N+:1]([O-:4])([O-:3])=[O:2].[Y+3:20].[N+:16]([O-:19])([O-:18])=[O:17].[N+:21]([O-:24])([O-:23])=[O:22] |f:1.2,4.5.6.7.8.9.10.11.12.13,15.16.17.18|

Inputs

Step One
Name
Disperal
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[Al]=O
Step Two
Name
polyethylene
Quantity
18.9 L
Type
reactant
Smiles
C(C[*:2])[*:1]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Y+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Four
Name
analytical reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[Al]
Name
Quantity
2600 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The charge was dispersed at high speed for five minutes
Duration
5 min

Outcomes

Product
Name
yttrium nitrate
Type
product
Smiles
[N+](=O)([O-])[O-].[Y+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.